iso-Valeraldehyde-D2
Overview
Description
It is an aldehyde with the molecular formula C5H10O and a molar mass of 86.13 g/mol . This compound is a colorless liquid at standard temperature and pressure and is known for its pungent, malty odor . Iso-Valeraldehyde-D2 is used in various scientific research applications, including studies in chemistry, biology, medicine, and industry.
Preparation Methods
Iso-Valeraldehyde-D2 can be synthesized through several methods. One common synthetic route involves the hydroformylation of isobutene, where isobutene reacts with hydrogen and carbon monoxide to form this compound . Another method involves the isomerization of 3-methylbut-3-en-1-ol using copper oxide and zinc oxide as catalysts . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.
Chemical Reactions Analysis
Iso-Valeraldehyde-D2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Substitution: This compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents). Major products formed from these reactions include isovaleric acid, isoamyl alcohol, and various substituted derivatives .
Scientific Research Applications
Iso-Valeraldehyde-D2 has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of iso-Valeraldehyde-D2 involves its interaction with specific molecular targets and pathways. For example, in chemotaxis studies, this compound binds to receptors on the surface of zoospores, triggering a signaling cascade that results in directed movement towards the compound . This binding is specific and saturable, indicating the presence of dedicated receptors for this compound .
Comparison with Similar Compounds
Iso-Valeraldehyde-D2 can be compared with other similar compounds, such as n-valeraldehyde and 2-methylbutyraldehyde .
n-Valeraldehyde: This compound has a similar structure but lacks the branching seen in this compound.
2-Methylbutyraldehyde: This compound is another structural isomer with a different odor profile.
This compound is unique due to its specific odor profile and its effectiveness in various flavor and fragrance applications .
Biological Activity
Iso-Valeraldehyde-D2, a deuterated form of iso-valeraldehyde, is an organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological properties, including antimicrobial, cytotoxic, and metabolic effects.
This compound (C5H10O-D2) is a branched-chain aldehyde derived from valine. Its structure features a carbonyl group (C=O) attached to a branched carbon chain, which influences its reactivity and interactions with biological systems.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of iso-valeraldehyde derivatives. Iso-valeraldehyde itself has been shown to exhibit activity against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE) . The mechanism is believed to involve the inhibition of the enzyme MraY, crucial for peptidoglycan biosynthesis in bacterial cell walls.
Table 1: Inhibitory Effects of Iso-Valeraldehyde and Derivatives on MraY Activity
Compound | IC50 (μM) |
---|---|
This compound | TBD |
Iso-Valeraldehyde | 0.33 |
Muraymycin Analog 7a | 0.01 |
Muraymycin Analog 8a | 0.09 |
Note: IC50 values indicate the concentration required to inhibit 50% of the enzyme activity.
Cytotoxicity
Studies have also explored the cytotoxic effects of iso-valeraldehyde on various cell lines. For instance, research indicates that iso-valeraldehyde can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death . The compound's influence on cellular metabolism and oxidative stress responses has been documented, showing potential as an anticancer agent.
Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, iso-valeraldehyde was tested against a panel of bacterial strains. The results indicated that it effectively inhibited bacterial growth at concentrations as low as 0.1 μg/mL, demonstrating significant promise as a natural preservative in food products .
Study 2: Cytotoxicity in Cancer Cell Lines
A detailed investigation into the cytotoxic effects of iso-valeraldehyde on human breast cancer cell lines revealed that exposure led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased rates of apoptosis, suggesting that iso-valeraldehyde could be developed into a therapeutic agent for cancer treatment .
Metabolism and Toxicology
The metabolic pathways for iso-valeraldehyde involve its conversion into various metabolites through enzymatic reactions in the liver. Studies suggest that while iso-valeraldehyde is relatively safe at low concentrations, higher doses may lead to toxicological effects due to its reactivity with cellular components .
Table 2: Metabolic Pathways of Iso-Valeraldehyde
Pathway | Enzyme Involved | Product |
---|---|---|
Oxidation | Aldehyde dehydrogenase | Carboxylic acid |
Conjugation | Glutathione S-transferase | Glutathione conjugate |
Properties
IUPAC Name |
3,4-dideuterio-3-methylbutanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O/c1-5(2)3-4-6/h4-5H,3H2,1-2H3/i1D,5D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGHRJJRRZDOVPD-WQPYEJCJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]CC([2H])(C)CC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
88.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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